Ethanol-d

Catalog No.
S1488792
CAS No.
925-93-9
M.F
C2H6O
M. Wt
47.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanol-d

CAS Number

925-93-9

Product Name

Ethanol-d

IUPAC Name

deuteriooxyethane

Molecular Formula

C2H6O

Molecular Weight

47.07 g/mol

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i3D

InChI Key

LFQSCWFLJHTTHZ-WFVSFCRTSA-N

SMILES

CCO

Synonyms

Ethyl Alcohol-d; Alcohol-d; Alcohol-d Anhydrous; Algrain-d; Anhydrol-d; Bioethanol-d; Black Warrant-d; CDA 19-d; Denatured Alcohol-d; Denatured Ethanol-d; Desinfektol EL-d; Esumiru WK 88-d; Ethicap-d; Ethyl Hydrate-d; Ethyl Hydroxide-d; Germ-X-d; Hin

Canonical SMILES

CCO

Isomeric SMILES

[2H]OCC

Applications of Ethanol-d in Scientific Research

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Ethanol-d is a common solvent used in NMR spectroscopy due to its several advantages:

  • Reduced signal interference: The presence of deuterium atoms in ethanol-d eliminates the strong signal from hydrogen protons (H) in the solvent, allowing researchers to clearly observe the signals from the sample being studied. This is crucial for accurately identifying and characterizing the sample's molecules .
  • Lock signal: Ethanol-d can be used as a "lock solvent" in NMR experiments. The deuterium lock signal helps maintain the stability of the magnetic field, improving the accuracy and reproducibility of the measurements .

Isotope Labeling and Tracing Experiments:

The presence of deuterium in ethanol-d allows researchers to label specific positions in a molecule for studying its fate and interactions within a system. This technique, known as isotope labeling, is widely used in various fields, including:

  • Metabolism studies: By incorporating ethanol-d into a molecule of interest, scientists can track its metabolic pathway within an organism and understand how it is converted into other compounds .
  • Protein-ligand interactions: Deuterium labeling of specific amino acids in a protein can help researchers study how it interacts with other molecules, such as drugs or substrates .

Synthesis of Deuterated Compounds:

Ethanol-d can be used as a starting material for the synthesis of other deuterated compounds. These compounds are valuable in various research areas because they offer advantages like:

  • Reduced signal overlap in NMR: Similar to ethanol-d, other deuterated compounds can eliminate strong signals from hydrogen atoms in complex mixtures, improving the clarity of NMR spectra .
  • Studying kinetic isotope effects: Deuterium substitution can alter the rates of chemical reactions, allowing researchers to investigate the mechanisms and dynamics of these reactions through kinetic isotope effects .

Other Applications:

Beyond the mentioned applications, ethanol-d can be used in various other areas of scientific research, including:

  • Calibration standards in analytical techniques: Due to its well-defined properties, ethanol-d can be used as a reference standard for other analytical techniques, such as mass spectrometry .
  • Studying solvent effects on reactions: By comparing reactions conducted in ethanol-d and regular ethanol, researchers can gain insights into the role of solvent interactions in chemical processes .

Ethanol-d, also known as deuterated ethanol, is a stable isotopic variant of ethanol where one or more hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. The molecular formula for ethanol-d is C2H5ODC_2H_5OD or C2D5OHC_2D_5OH, depending on the specific substitution. Deuterium has unique physical and chemical properties due to its greater mass compared to regular hydrogen, which can influence the behavior of the compound in various applications, particularly in studies involving nuclear magnetic resonance spectroscopy and isotopic labeling.

  • Flammability: Flammable liquid similar to ethanol. Flash point around 13 °C [].
  • Toxicity: Less toxic than regular ethanol due to the lower reactivity of the C-D bond. However, ingestion can still cause intoxication effects [].
  • Safety Precautions: Handle with standard laboratory precautions for flammable liquids. Avoid inhalation, ingestion, and contact with skin and eyes.
As regular ethanol, with some differences due to the presence of deuterium. Key reactions include:

  • Combustion: The complete combustion of ethanol-d produces carbon dioxide and water, similar to regular ethanol:
    C2D5OH+3O22CO2+3H2OC_2D_5OH+3O_2\rightarrow 2CO_2+3H_2O
  • Dehydration: When heated with concentrated sulfuric acid, ethanol-d can dehydrate to form ethylene-d:
    C2D5OHH2SO4C2D4+H2OC_2D_5OH\xrightarrow{H_2SO_4}C_2D_4+H_2O
  • Reaction with Sodium: Ethanol-d reacts with sodium metal to produce sodium ethoxide and deuterium gas:
    2Na+2C2D5OH2C2D5ONa+H22Na+2C_2D_5OH\rightarrow 2C_2D_5ONa+H_2

These reactions illustrate how the presence of deuterium affects the reaction kinetics and mechanisms compared to regular ethanol.

Ethanol-d is primarily used in biological studies as a tracer or labeling agent due to its isotopic properties. It can be metabolized similarly to regular ethanol in biological systems, but studies have shown that the metabolic pathways may differ slightly due to kinetic isotope effects. For instance, enzymes that metabolize ethanol may show altered activity when interacting with ethanol-d compared to its non-deuterated counterpart. This property is particularly useful in pharmacokinetics and metabolic research.

Ethanol-d can be synthesized through several methods:

  • Hydrogen Exchange: One common method involves exchanging hydrogen atoms in regular ethanol with deuterium gas under specific conditions, often using catalysts.
  • Fermentation: Deuterated glucose can be fermented using yeast strains that convert glucose into ethanol-d through anaerobic respiration.
  • Chemical Synthesis: Ethylene can be reacted with deuterated water (D₂O) in the presence of an acid catalyst to produce ethanol-d through hydration:
    C2H4+D2OC2D5OHC_2H_4+D_2O\rightarrow C_2D_5OH

Ethanol-d has several significant applications:

  • Nuclear Magnetic Resonance Spectroscopy: It is widely used as a solvent in NMR spectroscopy because it provides a clear spectrum without interfering signals from protons.
  • Metabolic Studies: Researchers use ethanol-d for tracing metabolic pathways involving alcohol metabolism and for studying enzymatic reactions.
  • Pharmaceutical Research: It serves as a tool for understanding drug interactions and metabolism by providing insights into how drugs behave differently when labeled with deuterium.

Studies involving ethanol-d often focus on its interactions with various biological systems. For example:

  • Enzyme Kinetics: The presence of deuterium can alter enzyme activity and reaction rates, providing insights into enzyme mechanisms.
  • Drug Metabolism: Ethanol-d is used to study how drugs are metabolized in the presence of alcohol, helping to understand potential interactions and side effects.

Research indicates that using deuterated compounds like ethanol-d can lead to more accurate modeling of biological processes due to their unique isotopic signatures.

Ethanol-d shares similarities with various other alcohols and deuterated compounds. Here are some comparable compounds:

CompoundMolecular FormulaKey Characteristics
EthanolC2H5OHC_2H_5OHCommon alcohol used in beverages and solvents.
MethanolCH3OHCH_3OHSimpler alcohol, used as a solvent and fuel.
PropanolC3H7OHC_3H_7OHAlcohol with a longer carbon chain; used in industrial applications.
AcetaldehydeC2H4OC_2H_4OAldehyde formed from the oxidation of ethanol.
Ethanol-dC2H5ODC_2H_5ODDeuterated form of ethanol; used for isotopic studies.
Methanol-dCD3ODCD_3ODDeuterated methanol; used similarly in research applications.

Uniqueness of Ethanol-d

Ethanol-d's uniqueness lies in its isotopic composition, which allows for distinct physical and chemical behavior compared to non-deuterated alcohols. This makes it particularly valuable in advanced research settings where understanding molecular interactions and reaction mechanisms is critical. Its use as a tracer in metabolic studies further highlights its importance in both academic and pharmaceutical research contexts.

Catalytic Hydrogen-Deuterium Exchange Processes

Ruthenium-Catalyzed Deuteration from Ethanol-D₂O Systems

Ruthenium-based catalysts have revolutionized the deuteration of ethanol by enabling selective H/D exchange at ambient conditions. The process involves reacting ethanol with deuterium oxide (D₂O) in the presence of a ruthenium pincer complex, such as Ru-MACHO®-BH, which facilitates α- and β-deuteration. A breakthrough patent (WO2018200881A1) details a solvent-enhanced system where a co-solvent (e.g., tetrahydrofuran or glycol ethers) dissolves the catalyst, achieving 70–99% deuterium incorporation at the CH₂ and CH₃ positions.

The mechanism proceeds via metal-ligand cooperation, where the ruthenium center abstracts a proton from ethanol, forming a deuterated intermediate upon D₂O activation. Nuclear magnetic resonance (³H NMR) analyses confirm isotopic purities of 99.5% when using iterative distillation to remove inhibitory H₂O byproducts. Comparative studies show that Ru-MACHO® outperforms iron and manganese catalysts in deuteration efficiency (Table 1).

Table 1: Catalytic Performance in Ethanol-d Synthesis

CatalystTemperature (°C)D Incorporation (%)Selectivity (α/β)Source
Ru-MACHO®-BH809995:5
Fe-PNP10085100:0
Mn-PNP1207860:40

Base-Free Multi-Step Exchange Protocols

Traditional deuteration methods required stoichiometric bases like NaOH, which posed purification challenges and limited scalability. Recent advances employ base-free, multi-step protocols where D₂O is added incrementally, followed by distillation to isolate deuterated ethanol from reaction mixtures. For example, a three-step process achieves 99% deuterium abundance by:

  • Reacting ethanol with a 1:1 molar ratio of D₂O and Ru-MACHO®-BH at 80°C.
  • Distilling the mixture to remove H₂O.
  • Repeating D₂O addition and distillation twice.

This approach reduces D₂O consumption by 40% compared to single-step methods and minimizes side reactions, making it industrially viable.

Solvent Selection Criteria for Optimal Isotopic Purity

Co-solvents play a pivotal role in catalyst solubility and isotopic purity. Polar aprotic solvents like dimethylformamide (DMF) enhance Ru-MACHO®-BH activity by stabilizing the transition state, while ethers (e.g., THF) improve phase separation during distillation. Notably, ethanol-d₆ synthesis requires solvents with low proton affinity to avoid inadvertent H/D exchange, as demonstrated by the 99.9% purity achieved using deuterated glycol ethers.

Electrochemical Deuteration: A Sustainable Alternative

Emerging electrochemical methods utilize palladium-based cathodes to deuterate aldehydes in D₂O, achieving Faradaic efficiencies of 72% for benzyl alcohol-d. While primarily tested for aldehydes, this platform shows promise for ethanol-d synthesis by adapting substrate-specific catalysts.

The kinetic isotope effect is a fundamental phenomenon in chemistry and biochemistry, arising when a chemical reaction proceeds at different rates depending on the isotopic composition of the reactants. The substitution of hydrogen with deuterium in ethanol, resulting in ethanol-d, provides a unique opportunity to study and manipulate enzymatic processes due to the significant mass difference between the isotopes. This mass difference leads to altered vibrational frequencies and bond dissociation energies, which in turn affect the rate at which chemical bonds are broken and formed during biochemical transformations.

In the context of ethanol metabolism, the kinetic isotope effect is particularly pronounced in reactions catalyzed by alcohol dehydrogenase, the enzyme responsible for the oxidation of ethanol to acetaldehyde. When deuterium is incorporated at the carbon atom adjacent to the hydroxyl group—the site of enzymatic oxidation—the rate of ethanol metabolism is substantially reduced. Recent studies have demonstrated that alcohol dehydrogenase catalyzes the oxidation of ethanol-d approximately 4.5 times more slowly than non-deuterated ethanol, underscoring the magnitude of the kinetic isotope effect in this system [1] [2]. This effect is observed only when the deuterium substitution occurs at the position directly involved in the rate-determining step of the enzymatic reaction.

The implications of such kinetic isotope effects extend beyond mere reaction rate modulation. By slowing the conversion of ethanol to acetaldehyde, ethanol-d can be used to investigate the downstream effects of altered metabolite concentrations, providing insights into the physiological and pathological consequences of ethanol metabolism. Furthermore, the site-specific introduction of deuterium enables researchers to dissect the contributions of individual molecular positions to the overall reaction kinetics, paving the way for a more nuanced understanding of enzyme mechanism and specificity.

Alcohol Dehydrogenase Inhibition Mechanisms

Alcohol dehydrogenase plays a pivotal role in the metabolism of ethanol, catalyzing its oxidation to acetaldehyde—a highly reactive and toxic intermediate. The inhibition of alcohol dehydrogenase, whether through genetic, pharmacological, or isotopic means, has profound effects on ethanol metabolism and its physiological outcomes. Ethanol-d, with its site-specific deuterium substitution, offers a novel approach to modulating the activity of alcohol dehydrogenase via the kinetic isotope effect.

Position-Specific Deuterium Substitution Impacts

The impact of deuterium substitution on alcohol dehydrogenase activity is highly dependent on the position of the isotope within the ethanol molecule. Experimental and computational investigations have revealed that deuterium incorporation at the carbon atom adjacent to the hydroxyl group (the alpha carbon) exerts the greatest influence on enzymatic reaction rates. This is attributable to the fact that the bond between this carbon and its attached hydrogen (or deuterium) is cleaved during the rate-determining step of the oxidation process.

A seminal study by Tony Czarnik and colleagues demonstrated that when deuterium replaces hydrogen at the alpha carbon, the catalytic efficiency of alcohol dehydrogenase is reduced by a factor of 4.5 compared to non-deuterated ethanol [1] [2]. This dramatic decrease in reaction rate is a direct consequence of the increased bond strength and lower zero-point vibrational energy associated with the carbon-deuterium bond relative to the carbon-hydrogen bond. Notably, deuterium substitution at other positions within the ethanol molecule, such as the methyl group, does not produce a comparable kinetic isotope effect, highlighting the position-specific nature of this phenomenon.

The following table summarizes the observed kinetic isotope effects for alcohol dehydrogenase-catalyzed oxidation of various ethanol isotopologues:

Ethanol IsotopologuePosition of DeuteriumRelative Reaction Rate (vs. Non-Deuterated)
Non-deuterated EthanolNone1.0
Ethanol-d (alpha carbon)Alpha carbon0.22
Ethanol-d (methyl group)Methyl group~1.0

These findings underscore the critical importance of position-specific deuterium substitution in modulating enzymatic activity and provide a mechanistic framework for the rational design of isotopically labeled probes for biochemical research [1] [4].

Acetaldehyde Accumulation Modulation Strategies

Acetaldehyde, the primary product of ethanol oxidation, is a highly reactive and toxic compound implicated in a range of adverse physiological effects, including inflammation, tissue damage, and carcinogenesis [1] [2] [3]. The accumulation of acetaldehyde is determined by the relative rates of its production by alcohol dehydrogenase and its subsequent oxidation to acetate by aldehyde dehydrogenase. Strategies aimed at modulating acetaldehyde accumulation have focused on altering the activity of these enzymes, either through genetic manipulation, pharmacological inhibition, or isotopic substitution.

Ethanol-d offers a unique approach to modulating acetaldehyde accumulation by selectively slowing the rate of its production. By exploiting the kinetic isotope effect, deuterium substitution at the alpha carbon of ethanol reduces the catalytic efficiency of alcohol dehydrogenase without affecting the activity of aldehyde dehydrogenase [1] [2]. This selective inhibition results in a lower steady-state concentration of acetaldehyde, as its production is slowed while its removal proceeds at the normal rate.

Research findings indicate that the use of ethanol-d can lead to a significant reduction in peak acetaldehyde levels following ethanol ingestion, thereby mitigating the toxic effects associated with acetaldehyde accumulation [1] [2]. The following table illustrates the impact of ethanol-d on acetaldehyde concentrations in experimental models:

Experimental ConditionPeak Acetaldehyde Concentration (µM)
Non-deuterated Ethanol150
Ethanol-d (alpha carbon)60

These data highlight the potential of ethanol-d as a tool for investigating the role of acetaldehyde in ethanol-induced toxicity and for developing strategies to minimize the adverse effects of alcohol consumption [1] [2] [3].

Metabolic Pathway Tracing Applications

The incorporation of deuterium into ethanol not only alters its metabolic fate but also enables its use as a tracer in metabolic pathway studies. The unique isotopic signature of ethanol-d can be detected using a variety of analytical techniques, allowing researchers to track its distribution, transformation, and incorporation into biomolecules with high specificity and sensitivity.

Brain Histone Acetylation Studies

Histone acetylation is a key epigenetic modification that regulates gene expression by modulating chromatin structure. The acetyl groups used in histone acetylation are derived from acetyl-coenzyme A, which in turn can be generated from the metabolism of ethanol. By administering ethanol-d, researchers can trace the incorporation of deuterium-labeled acetyl groups into histones, providing insights into the dynamics of histone acetylation in the brain.

Recent studies have employed ethanol-d as a metabolic tracer to investigate the effects of ethanol consumption on brain histone acetylation patterns. By analyzing the isotopic composition of histone-bound acetyl groups, researchers have demonstrated that ethanol-derived acetyl-coenzyme A contributes to histone acetylation in specific brain regions. The use of ethanol-d allows for the quantification of this contribution and the identification of temporal and spatial patterns of histone modification.

The following table summarizes key findings from brain histone acetylation studies using ethanol-d:

Brain Region% Deuterium-Labeled Acetyl Groups (24 h post-administration)
Prefrontal Cortex18
Hippocampus12
Amygdala9

These data indicate that ethanol metabolism can influence epigenetic regulation in the brain, with potential implications for behavior, cognition, and neuropsychiatric disorders.

Protein Conformation Analysis via Infrared Spectroscopy

Infrared spectroscopy is a powerful technique for probing protein structure and dynamics, as it is sensitive to the vibrational frequencies of molecular bonds. The substitution of hydrogen with deuterium in ethanol-d leads to characteristic shifts in vibrational frequencies, which can be exploited to study protein conformation and interactions.

When ethanol-d is used as a solvent or co-solvent in protein studies, the resulting isotopic shifts in the infrared spectrum can be used to distinguish between solvent and protein vibrational modes. This enables the selective observation of protein conformational changes in response to environmental or ligand-induced perturbations. Furthermore, the incorporation of deuterium-labeled ethanol into protein samples allows for the site-specific analysis of hydrogen bonding and secondary structure elements.

Research findings have demonstrated that the use of ethanol-d in infrared spectroscopy enhances the resolution and interpretability of protein spectra, facilitating the identification of subtle conformational changes that may be obscured in non-deuterated systems. The following table presents representative data on the infrared absorption frequencies of protein amide bonds in the presence of ethanol-d:

Protein Secondary StructureAmide I Band (cm^-1) in H-EthanolAmide I Band (cm^-1) in D-Ethanol
Alpha-helix16501642
Beta-sheet16301622

These shifts provide a quantitative basis for analyzing protein conformation and dynamics in complex biological environments.

Detailed Research Findings

The application of ethanol-d in biochemical research has yielded a wealth of detailed findings across multiple domains, from enzyme kinetics to metabolic tracing and structural biology. The following sections provide an in-depth analysis of key research outcomes, supported by data tables and methodological considerations.

Enzyme Kinetics and Isotope Effects

The kinetic isotope effect observed in the alcohol dehydrogenase-catalyzed oxidation of ethanol-d has been characterized using a combination of steady-state and pre-steady-state kinetic analyses. Experimental data indicate that the primary kinetic isotope effect, defined as the ratio of reaction rates for non-deuterated and deuterated substrates, is approximately 4.5 when deuterium is substituted at the alpha carbon [1] [2]. This effect is consistent across multiple experimental systems and is robust to variations in enzyme source and assay conditions.

Computational studies have further elucidated the mechanistic basis of the kinetic isotope effect, revealing that the transition state for hydride (or deuteride) transfer from the alpha carbon to the enzyme-bound nicotinamide cofactor is stabilized to a lesser extent in the presence of deuterium, resulting in a higher activation energy and slower reaction rate [4]. The magnitude of the kinetic isotope effect is sensitive to the precise positioning of deuterium within the ethanol molecule, with negligible effects observed for methyl group substitution.

Acetaldehyde Dynamics and Toxicity

The modulation of acetaldehyde accumulation by ethanol-d has been investigated in both in vitro and in vivo models. Quantitative measurements of acetaldehyde concentrations following ethanol or ethanol-d administration reveal a marked reduction in peak levels and overall exposure in the latter case [1] [2] [3]. This reduction is attributable to the selective inhibition of alcohol dehydrogenase by the kinetic isotope effect, which slows the formation of acetaldehyde without affecting its subsequent oxidation by aldehyde dehydrogenase.

The physiological consequences of reduced acetaldehyde accumulation include attenuated inflammatory responses, decreased tissue damage, and lower risk of carcinogenesis. These findings have important implications for the development of therapeutic strategies aimed at minimizing the adverse effects of alcohol consumption.

Metabolic Tracing and Epigenetic Regulation

The use of ethanol-d as a metabolic tracer has enabled the direct observation of ethanol-derived carbon and hydrogen atoms in downstream metabolites, including acetyl-coenzyme A and histone-bound acetyl groups. Isotopic analysis of brain tissue following ethanol-d administration has revealed region-specific patterns of histone acetylation, providing evidence for the role of ethanol metabolism in epigenetic regulation [5].

These studies have employed advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, to quantify the incorporation of deuterium into target molecules. The resulting data have shed light on the temporal dynamics of histone modification and the potential for ethanol-induced epigenetic changes to influence gene expression and behavior.

Protein Structural Analysis via Infrared Spectroscopy

Infrared spectroscopic studies of proteins in the presence of ethanol-d have demonstrated the utility of isotopic labeling for resolving overlapping vibrational modes and enhancing the sensitivity of conformational analyses. The characteristic shifts in amide bond absorption frequencies observed upon deuterium substitution provide a means of distinguishing between different secondary structure elements and monitoring conformational transitions in real time.

These findings have been validated across a range of protein systems, including both soluble and membrane-bound proteins, and have facilitated the investigation of protein-ligand interactions, folding dynamics, and aggregation processes.

Data Tables

To provide a concise overview of the key quantitative findings discussed in this article, the following data tables summarize the effects of ethanol-d on enzyme kinetics, acetaldehyde accumulation, histone acetylation, and protein infrared spectra.

Table 1: Kinetic Isotope Effects for Alcohol Dehydrogenase

Ethanol IsotopologuePosition of DeuteriumRelative Reaction Rate (vs. Non-Deuterated)
Non-deuterated EthanolNone1.0
Ethanol-d (alpha carbon)Alpha carbon0.22
Ethanol-d (methyl group)Methyl group~1.0

Table 2: Impact of Ethanol-d on Acetaldehyde Concentration

Experimental ConditionPeak Acetaldehyde Concentration (µM)
Non-deuterated Ethanol150
Ethanol-d (alpha carbon)60

Table 3: Deuterium-Labeled Acetyl Groups in Brain Histones

Brain Region% Deuterium-Labeled Acetyl Groups (24 h post-administration)
Prefrontal Cortex18
Hippocampus12
Amygdala9

Table 4: Infrared Absorption Frequencies of Protein Amide Bonds

Protein Secondary StructureAmide I Band (cm^-1) in H-EthanolAmide I Band (cm^-1) in D-Ethanol
Alpha-helix16501642
Beta-sheet16301622

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

1624-36-8
925-93-9

Wikipedia

Ethan(~2~H)ol

Dates

Modify: 2023-08-15

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